Phenoxydiphenylphosphine
Description
Overview and Historical Context in Phosphorus Chemistry
The journey of phosphorus chemistry began with the isolation of elemental phosphorus by Hennig Brand in 1669. researchgate.net However, the synthesis of organic derivatives of phosphorus, known as organophosphorus compounds, did not emerge until the 19th century. Early milestones include the synthesis of "phosphoric ether" by Jean Pierre Boudet and, more definitively, the creation of triethyl phosphate (B84403) by Franz Anton Voegeli in 1848. worldscientific.com A pivotal moment came in 1854 when Philippe de Clermont synthesized tetraethyl pyrophosphate (TEPP), the first organophosphorus compound identified to have anticholinesterase properties. researchgate.networldscientific.comscispace.com
The field expanded significantly throughout the 20th century, particularly from the 1930s onwards, with the work of Gerhard Schrader and his team, who synthesized thousands of new organophosphorus compounds. worldscientific.comtcichemicals.com This era saw the development of phosphines as crucial ligands in coordination chemistry and catalysis. gessnergroup.comthieme-connect.com Phosphine (B1218219) ligands, which are compounds containing a phosphorus atom bonded to organic groups, are vital in homogeneous catalysis because they can stabilize metal centers and influence the selectivity and rate of reactions. gessnergroup.comthieme-connect.com
Phenoxydiphenylphosphine belongs to the class of phosphinites, which are esters of phosphinous acid. Its development and use are situated within the broader context of creating diverse phosphine ligands with tunable electronic and steric properties for specific applications in synthesis. gessnergroup.comlookchem.com The design of such ligands has been a central theme in organometallic chemistry, leading to breakthroughs in cross-coupling reactions and asymmetric catalysis. gessnergroup.comlookchem.com
Significance in Contemporary Chemical Synthesis and Materials Science
In modern organic chemistry, this compound has carved out a niche as a valuable reagent, most notably in modifications of the Mitsunobu reaction. The conventional Mitsunobu reaction, which uses a redox system of triphenylphosphine (B44618) (TPP) and an azodicarboxylate like DEAD, is generally not effective for the stereochemical inversion of sterically hindered tertiary alcohols. Research has shown that replacing triphenylphosphine with this compound enables the condensation of these challenging substrates, such as tertiary alcohols with 2-nitrobenzoic acid, to proceed with the desired inversion of configuration.
Another significant application of this compound is in the field of materials science, specifically in the synthesis of dendrimers. nih.gov Dendrimers are highly branched, nano-sized polymers with a well-defined, three-dimensional architecture. kirj.eeufs.ac.za The synthesis of new derivatives based on this compound allows for the construction of these complex macromolecules, where the phosphine groups serve as terminal functionalities on the dendrimer's surface. nih.gov These terminal groups can be further modified or used for their inherent catalytic or coordination properties, making this compound a key building block for advanced materials with potential applications in catalysis, drug delivery, and nanoscale devices. kirj.eemdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenoxy(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OP/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDNYUVJHQABBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468332 | |
| Record name | Phenoxydiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13360-92-4 | |
| Record name | Phenoxydiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Phenoxydiphenylphosphine
Established Synthetic Routes to Phenoxydiphenylphosphine
The synthesis of this compound, a phosphinite ester, can be achieved through several established chemical pathways. These range from traditional, well-documented methods to considerations for more modern, environmentally conscious approaches.
Classical Preparative Approaches
The most common and classical method for preparing this compound and other phosphinites is through the alcoholysis of an organophosphinous chloride. wikipedia.org This reaction involves the nucleophilic substitution at the phosphorus center of chlorodiphenylphosphine (B86185) by a phenoxide.
The synthesis is typically carried out by reacting chlorodiphenylphosphine with phenol (B47542) in the presence of a base. The base, often a tertiary amine like triethylamine, serves to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. wikipedia.org The choice of solvent is typically an inert aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
General Reaction Scheme: (C₆H₅)₂PCl + C₆H₅OH + Base → (C₆H₅)₂POC₆H₅ + [Base-H]⁺Cl⁻
Below is a table summarizing typical conditions for this classical synthesis.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions | Yield |
|---|---|---|---|---|---|
| Chlorodiphenylphosphine | Phenol | Triethylamine | Diethyl Ether | Addition at 0 °C, then stirring at room temperature | High |
Advanced and Green Chemistry Syntheses
While specific literature detailing "green" synthetic routes exclusively for this compound is limited, the principles of green chemistry can be applied to its classical preparation to reduce environmental impact. yale.edusigmaaldrich.comacs.org Green chemistry focuses on principles such as waste prevention, maximizing atom economy, using safer solvents, improving energy efficiency, and employing catalysis. yale.edusigmaaldrich.comacs.org
Potential green modifications to the classical synthesis include:
Safer Solvents: Replacing traditional volatile organic solvents like diethyl ether with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME).
Catalytic Approaches: Investigating the use of catalytic amounts of a reusable base or developing a solid-supported catalyst to facilitate the reaction and simplify purification.
Energy Efficiency: The use of microwave-assisted synthesis, a technique known to accelerate reaction rates and improve yields in many organophosphorus reactions, could reduce energy consumption compared to conventional heating methods. researchgate.net
Atom Economy: The classical route has good atom economy, but alternative pathways that avoid the formation of a stoichiometric salt byproduct would be an improvement. For instance, a direct catalytic dehydration between diphenylphosphine (B32561) oxide and phenol, if developed, would produce only water as a byproduct.
Derivatization of this compound
The modification of the this compound structure allows for the fine-tuning of its electronic and steric properties, which is particularly important for its application as a ligand in catalysis.
Synthesis of Functionalized this compound Analogues
The most direct method for synthesizing functionalized analogues is to employ substituted phenols in the classical synthetic route. By starting with phenols bearing various functional groups (e.g., alkyl, alkoxy, or halo groups) at the ortho-, meta-, or para-positions, a diverse library of this compound derivatives can be generated.
General Reaction Scheme for Analogues: (C₆H₅)₂PCl + R-C₆H₄OH + Base → (C₆H₅)₂PO(C₆H₄-R) + [Base-H]⁺Cl⁻
This approach has been utilized to synthesize a series of p-substituted phenyl diphenylphosphinite ligands for coordination studies with rhodium(I) complexes. researchgate.net
| Starting Phenol | Resulting Analogue | Potential Application |
|---|---|---|
| p-Cresol | p-Tolyloxydiphenylphosphine | Ligand with modified electronic properties |
| p-Chlorophenol | (4-Chlorophenoxy)diphenylphosphine | Precursor for cross-coupling reactions |
| p-tert-Butylphenol | (4-tert-Butylphenoxy)diphenylphosphine | Ligand with increased steric bulk |
Advanced Synthetic Strategies for this compound Derivatives
More complex derivatives can be accessed through advanced synthetic strategies, particularly transition metal-catalyzed cross-coupling reactions. nih.gov While these methods are not typically performed on the intact this compound molecule, they can be applied to functionalized analogues.
For instance, a derivative such as (4-bromophenoxy)diphenylphosphine, synthesized via the classical route, could serve as a substrate in Suzuki-Miyaura or Hirao cross-coupling reactions. nih.govmdpi.com This would enable the introduction of new aryl, alkyl, or phosphonate (B1237965) groups onto the phenoxy ring, creating highly complex and tailored ligand structures.
Hypothetical Suzuki-Miyaura Coupling: (C₆H₅)₂PO(C₆H₄-Br) + R-B(OH)₂ + Pd Catalyst/Base → (C₆H₅)₂PO(C₆H₄-R) + Byproducts
This strategy allows for the late-stage functionalization of the phosphinite, providing access to derivatives that would be difficult to synthesize by other means.
Reactivity and Reaction Mechanisms Involving this compound
The chemical reactivity of this compound is dominated by the trivalent phosphorus atom, which possesses a lone pair of electrons and can be readily oxidized.
The primary reaction pathways include:
Oxidation: The P(III) center is susceptible to oxidation by various oxidizing agents, including atmospheric oxygen, to form the corresponding P(V) species, phenyl diphenylphosphinate. wikipedia.org This transformation is a characteristic reaction of phosphinites.
Reaction: 2 (C₆H₅)₂POC₆H₅ + O₂ → 2 O=P(C₆H₅)₂(OC₆H₅)
The mechanism of phosphine (B1218219) oxidation often involves radical intermediates or direct attack by the oxidant on the phosphorus lone pair. nih.gov For phosphites and phosphonites, their role as antioxidants involves the decomposition of hydroperoxides. acs.org
Coordination Chemistry (Ligand Behavior): The phosphorus lone pair makes this compound an effective ligand for transition metals. wikipedia.org It can coordinate to metals such as rhodium, palladium, and nickel to form metal-phosphine complexes that are active in homogeneous catalysis. nih.govtaylorandfrancis.comcfmot.de As phosphinite ligands, they are considered stronger π-acceptors than typical triarylphosphine ligands due to the influence of the electronegative oxygen atom. wikipedia.org This property can modulate the electronic character of the metal center, influencing the catalytic activity and selectivity. cfmot.de The catalytic cycle in cross-coupling reactions, for example, involves key steps like oxidative addition and reductive elimination, where the electronic and steric properties of the phosphine ligand are crucial for efficient turnover. nih.gov
Role as a Reagent in Oxidation-Reduction Condensation Reactions (e.g., Modified Mitsunobu Reaction)
The classical Mitsunobu reaction, which facilitates the conversion of primary and secondary alcohols to various functional groups, traditionally employs a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org This reaction proceeds via a redox process where the phosphine is oxidized to phosphine oxide and the azodicarboxylate is reduced. wikipedia.org However, the standard PPh₃/DEAD system is often ineffective for the condensation of sterically hindered tertiary alcohols. tcichemicals.com
To address this limitation, a modified method substitutes triphenylphosphine with this compound. tcichemicals.com This modified approach has proven successful in the condensation of tertiary alcohols with carboxylic acids, affording the corresponding esters with the expected inversion of stereochemistry characteristic of the Mitsunobu reaction. tcichemicals.com The use of this compound in this context expands the substrate scope of this important transformation.
For instance, the reaction between a sterically hindered tertiary alcohol and 2-nitrobenzoic acid proceeds efficiently in the presence of this compound and DEAD, as shown in the table below.
| Phosphine Reagent | Substrates | Product | Outcome |
|---|---|---|---|
| Triphenylphosphine (TPP) | Sterically-hindered tertiary alcohol + Carboxylic Acid | Ester | Reaction is generally not applicable or gives low yields tcichemicals.com |
| This compound | Sterically-hindered tertiary alcohol + 2-Nitrobenzoic Acid | Corresponding ester with inversion of configuration | Successful condensation tcichemicals.com |
Ligand Exchange Reactions
This compound, like other phosphines, can function as a ligand in organometallic complexes, binding to a metal center through its phosphorus atom. A fundamental reaction of these complexes is ligand exchange, where one ligand is displaced by another. The facility of this process is governed by the relative binding affinities of the incoming and outgoing ligands, which are influenced by their respective electronic and steric properties.
The binding strength of phosphine ligands is related to their sigma-donating and pi-accepting abilities. osti.gov Ligands that are strong sigma-donors form stronger bonds with the metal center. osti.gov While specific studies on this compound are less common than for its analogue triphenylphosphine, the principles of ligand exchange are directly applicable. The electron-withdrawing nature of the phenoxy group makes this compound a weaker sigma-donor compared to trialkylphosphines (like PBu₃) and a slightly weaker donor than triphenylphosphine (PPh₃). Conversely, it is a better π-acceptor.
This places it in a specific position in the ligand binding affinity series, as illustrated by computational and experimental studies on related phosphines. osti.gov A weaker binding ligand can be readily displaced by a stronger one in a sequential replacement reaction. researchgate.netnist.gov For example, in gold complexes, triphenylphosphine can be displaced by diphosphine ligands. researchgate.net Similarly, it is expected that this compound would be displaced by ligands with greater sigma-donating capability, such as tributylphosphine.
| Phosphine Ligand (PR₃) | Relative σ-donor Strength | Relative π-acceptor Strength | Predicted Binding Affinity |
|---|---|---|---|
| Tributylphosphine (PBu₃) | Strong | Weak | Strongest osti.gov |
| Triphenylphosphine (PPh₃) | Moderate | Moderate | Intermediate osti.gov |
| This compound | Weaker than PPh₃ | Stronger than PPh₃ | Intermediate |
| Triphenyl phosphite (B83602) (P(OPh)₃) | Weak | Strong | Weakest osti.gov |
Oxidative Reactivity (e.g., with Oxygen)
The trivalent phosphorus atom in this compound is susceptible to oxidation, a characteristic feature of phosphines. core.ac.uk The reaction with molecular oxygen, particularly under photochemical conditions, typically converts the phosphine into its corresponding phosphine oxide. This strong affinity for oxygen is the thermodynamic driving force behind reactions like the Mitsunobu condensation. tcichemicals.com
Studies on the analogous triphenylphosphine have shown that UV irradiation in the presence of an oxygen matrix leads to the formation of triphenylphosphine oxide (Ph₃P=O) as the dominant product. core.ac.uk A competing photoreaction can also produce diphenyl-phenyl-phosphinate (Ph₂(PhO)P=O) as a minor product. core.ac.uk The oxidation of phosphines can also be promoted by photosensitizers, proceeding through reactive oxygen species (ROS). conicet.gov.ar
Generally, electron-donating phosphines, such as alkyl phosphines, are more prone to oxidation than triaryl phosphines. reddit.com The electronic properties of this compound place its reactivity between that of triphenylphosphine and triphenyl phosphite. While reasonably stable under ambient air for handling, it is susceptible to slow oxidation, and reactions involving it often require an inert atmosphere to prevent the formation of the corresponding phosphine oxide, this compound oxide ((PhO)Ph₂P=O).
Mechanistic Studies of Transformations Catalyzed by or Involving this compound
The mechanisms of reactions involving this compound are analogous to those established for other phosphines, with modifications arising from the electronic influence of the phenoxy group.
Mitsunobu Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the phosphine on the azodicarboxylate, forming a betaine (B1666868) intermediate. wikipedia.org This intermediate deprotonates the acidic nucleophile (e.g., a carboxylic acid) to form an ion pair. The alcohol is then activated by the phosphonium (B103445) species, forming an oxyphosphonium salt, which is a good leaving group. Finally, the conjugate base of the acidic nucleophile displaces the oxyphosphonium group via an Sₙ2 reaction, resulting in the desired product with inversion of stereochemistry and the formation of the phosphine oxide byproduct. organic-chemistry.org The enhanced reactivity of this compound with hindered alcohols may be attributed to subtle differences in the stability and reactivity of the key phosphonium intermediates compared to those derived from triphenylphosphine.
Ligand Exchange Mechanism: Mechanistic studies on metal complexes show that ligand exchange can occur through associative, dissociative, or interchange pathways. For many square planar or octahedral complexes, the reaction is initiated by the coordination of the incoming ligand, followed by the departure of the outgoing ligand. rsc.org Ab initio molecular dynamics simulations have been used to model the displacement of one phosphine by another, providing a detailed picture of the transition state and reaction event at a molecular level. nist.gov
Oxidation Mechanism: The photooxidation of phosphines in the presence of oxygen is believed to proceed through an initial interaction between the excited state of the phosphine and an oxygen molecule. core.ac.uk This can lead to the formation of a peroxide intermediate (R₃PO₂), which then rearranges to the stable phosphine oxide. core.ac.uk In sensitized oxidations, the mechanism can involve either energy transfer to produce singlet oxygen or electron transfer to generate a phosphine radical cation, both of which are highly reactive towards further reaction to yield the oxide. conicet.gov.ar
Coordination Chemistry of Phenoxydiphenylphosphine
Phenoxydiphenylphosphine as a Ligand
The coordination behavior of this compound is dictated by the presence of both a phosphorus (III) center and a phenoxy group. This combination allows for varied modes of interaction with metal ions, influencing the steric and electronic environment of the resulting complex.
Donor Atom Characteristics (e.g., P, O-bidentate)
This compound possesses two potential donor sites: the phosphorus atom and the oxygen atom of the phenoxy group. The phosphorus atom, with its lone pair of electrons, is the primary site of coordination to metal centers, acting as a soft Lewis base. This P-coordination is characteristic of phosphine (B1218219) ligands in general.
The oxygen atom, with its lone pairs, presents the possibility of acting as a hard Lewis base, which could lead to bidentate (P,O-chelation) or bridging coordination modes. The potential for this compound to act as a P,O-bidentate ligand is a subject of significant interest as it can influence the geometry and reactivity of the metal complex. This bidentate coordination would result in the formation of a stable chelate ring. The hemilabile nature of the P-O bond allows for the oxygen atom to dissociate and re-associate with the metal center, which can be a crucial feature in catalytic cycles by creating a vacant coordination site.
While direct evidence for P,O-bidentate coordination of this compound with Ru, Ga, In, and Au is not extensively documented in the readily available literature, the coordination chemistry of analogous phosphinophenolate ligands with Ga³⁺ and In³⁺ suggests that such a coordination mode is feasible. The formation of stable six-membered chelate rings is a common feature for related P,O-bidentate ligands.
Steric and Electronic Parameters in Ligand Design
The steric and electronic properties of phosphine ligands are crucial in determining the stability, structure, and reactivity of their metal complexes. These parameters are often quantified using the Tolman cone angle (θ) for sterics and the Tolman electronic parameter (TEP) for electronics.
Steric Parameters: The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. A larger cone angle indicates greater steric hindrance around the metal center, which can influence coordination number, reaction rates, and selectivity in catalysis. While a specific Tolman cone angle for this compound is not readily available in the literature, it can be estimated to be comparable to that of triphenylphosphine (B44618) (145°) due to the similar steric profile of the phenyl and phenoxy groups. The flexibility of the P-O-C linkage might allow for some conformational adjustments upon coordination.
Electronic Parameters: The Tolman electronic parameter (TEP) is determined by measuring the C-O stretching frequency in nickel-carbonyl complexes of the phosphine ligand. It provides a measure of the net electron-donating ability of the ligand. A lower TEP value indicates a more electron-donating ligand. The phenoxy group is generally considered to be more electron-withdrawing than a phenyl group due to the electronegativity of the oxygen atom. Therefore, the TEP for this compound is expected to be slightly higher (indicating it is less electron-donating) than that of triphenylphosphine (2068.9 cm⁻¹).
The interplay of these steric and electronic factors is critical in the design of metal complexes with specific catalytic activities.
Synthesis and Structural Elucidation of this compound Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic techniques and single-crystal X-ray diffraction to elucidate their structures.
Transition Metal Complexes (e.g., Ru, Ga, In, Au)
Ruthenium Complexes: Ruthenium complexes bearing phosphine ligands are of significant interest due to their catalytic applications. The synthesis of a ruthenium(II) para-cymene complex containing a this compound ligand has been reported. These types of "piano-stool" complexes are typically synthesized by reacting the dimeric precursor, [{RuCl₂(η⁶-p-cymene)}₂], with two equivalents of the phosphine ligand.
Gallium and Indium Complexes: The coordination chemistry of phosphine ligands with gallium(III) and indium(III) has been explored. While specific complexes of this compound with these metals are not extensively detailed, the interaction of P,O-bidentate phosphinophenolate ligands with Ga³⁺ and In³⁺ has been studied, suggesting that this compound could form stable complexes with these metals, potentially exhibiting P,O-chelation. The synthesis would likely involve the reaction of GaCl₃ or InCl₃ with the ligand.
Gold Complexes: Gold(I) phosphine complexes are a well-established class of compounds with applications in catalysis and medicine. The synthesis of gold(I) complexes of this compound can be achieved by reacting a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the phosphine ligand.
Coordination Modes and Geometries
This compound can adopt several coordination modes in its metal complexes:
Monodentate P-coordination: This is the most common coordination mode, where the ligand binds to the metal center solely through the phosphorus atom. In this mode, the geometry around the metal is determined by the other ligands present. For example, in a four-coordinate complex, a tetrahedral or square planar geometry might be observed. In gold(I) complexes, a linear geometry is typical with one phosphine ligand and another ligand trans to it.
Bidentate P,O-chelation: As discussed, the ligand can potentially chelate to a metal center through both the phosphorus and oxygen atoms, forming a six-membered ring. This would typically lead to a more rigid and stable complex.
Bridging Coordination: In polynuclear complexes, the this compound ligand could bridge two metal centers, either through the phosphorus atom alone or through both the phosphorus and oxygen atoms.
The specific coordination mode and resulting geometry depend on factors such as the nature of the metal ion, the stoichiometry of the reaction, and the presence of other ligands.
Advanced Synthetic Approaches for this compound Metal Complexes (e.g., Electrochemical Synthesis)
Electrochemical methods offer an alternative to traditional chemical synthesis for the preparation of metal complexes. The direct electrochemical synthesis of metal-diphenylphosphido complexes has been demonstrated, where metal anodes are oxidized in a solution containing the phosphine ligand. This method could potentially be adapted for the synthesis of this compound complexes. The advantages of electrochemical synthesis include mild reaction conditions and the ability to generate reactive intermediates in situ.
Structure-Activity Relationships in this compound Complexes
The catalytic efficacy of metal complexes derived from this compound is intricately linked to the electronic and steric characteristics of the ligand. These properties, which can be fine-tuned by modifying the ligand's structure, play a crucial role in determining the activity, selectivity, and stability of the resulting catalyst.
A fundamental aspect of understanding the structure-activity relationship is the quantification of the ligand's electronic and steric parameters. The Tolman electronic parameter (TEP), derived from the CO stretching frequency in nickel-carbonyl complexes, serves as a measure of a ligand's electron-donating or -withdrawing ability. A lower TEP value indicates a more electron-donating ligand. The steric bulk of a phosphine ligand is often quantified by its cone angle, which represents the solid angle occupied by the ligand at the metal center.
Research into palladium complexes with phosphinite ligands, such as those of the type PPh₂(OR), has shown that these can be highly efficient catalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. The activity of these complexes is often attributed to their in situ transformations under catalytic conditions. For instance, palladium(II) phosphinite complexes can be precursors to the catalytically active palladium(0) species.
The nature of the substituents on both the phenyl rings and the phenoxy group of this compound can significantly modulate the catalytic performance of its metal complexes. By introducing electron-donating or electron-withdrawing groups at various positions, the ligand's electronic properties can be systematically altered. Similarly, introducing bulky substituents can modify the steric environment around the metal center, which can influence substrate approach and product selectivity.
A comparative study on the Hirao reaction catalyzed by palladium complexes with various diarylphosphine oxides highlighted the impact of methyl substituents on the phenyl rings. The study revealed that the steric hindrance introduced by ortho- and meta-methyl groups on the ligand promoted the formation of a more active catalytic species. This suggests that similar modifications to the phenyl rings of this compound could have a pronounced effect on its catalytic activity.
The following interactive data table summarizes hypothetical structure-activity relationships for substituted this compound ligands in a generic palladium-catalyzed cross-coupling reaction. The data is illustrative and intended to demonstrate how electronic and steric modifications could influence catalytic performance.
| Ligand Modification | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (°) | Relative Reaction Rate | Product Selectivity (%) | Catalyst Stability |
| This compound | Est. 2070 | Est. 150 | 1.0 | 90 | Moderate |
| 4-Methoxyphenoxy-diphenylphosphine | Est. 2068 | Est. 152 | 1.2 | 92 | Moderate |
| 4-Nitrophenoxy-diphenylphosphine | Est. 2075 | Est. 153 | 0.8 | 88 | High |
| Phenoxy-di(p-tolyl)phosphine | Est. 2067 | Est. 155 | 1.5 | 95 | High |
| Phenoxy-di(o-tolyl)phosphine | Est. 2067 | Est. 165 | 1.1 | 98 | Very High |
| 2,6-Dimethylphenoxy-diphenylphosphine | Est. 2070 | Est. 160 | 0.9 | 96 | High |
Note: The values in this table are estimated and for illustrative purposes only, based on general principles of ligand effects in catalysis.
The interplay between electronic and steric effects is complex and often non-intuitive. For example, while increased electron donation from a ligand to a metal center can enhance the rate of oxidative addition in some catalytic cycles, increased steric bulk may hinder this step but facilitate the reductive elimination of the product. Therefore, a delicate balance of these properties is often required to achieve optimal catalytic performance. The systematic study of structure-activity relationships in this compound complexes is essential for the rational design of more efficient and selective catalysts for a wide range of chemical transformations.
Catalytic Applications of Phenoxydiphenylphosphine and Its Metal Complexes
Homogeneous Catalysis
In homogeneous catalysis, phenoxydiphenylphosphine-type ligands coordinate to a metal center, creating a soluble catalytic complex that operates in the same phase as the reactants. The nature of the ligand is crucial for controlling the reaction's outcome.
The introduction of chiral elements into the this compound structure allows for its use in asymmetric catalysis, a powerful method for producing optically active compounds. nih.gov The success of these transformations is highly dependent on the structure and electronic properties of the chiral ligands. nih.govsemanticscholar.org Chiral phosphine (B1218219) ligands, a class that includes derivatives of this compound, play an outstanding role due to their strong coordination to transition metals. nih.gov
Chiral phosphinite ligands, such as derivatives of this compound, are employed in various enantioselective transformations. Metal complexes bearing these ligands create a chiral environment around the catalytic center, enabling the selective formation of one enantiomer over the other.
One of the most prominent applications is in asymmetric hydrogenation. For instance, rhodium complexes with chiral phosphine ligands have been famously used in the industrial synthesis of L-DOPA, a drug used to treat Parkinson's disease. tcichemicals.com Another key area is palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for forming C-C bonds. nih.gov In these reactions, the choice of the chiral ligand is decisive for achieving a high level of chiral induction. nih.gov For example, chiral bis(phosphinites) derived from (R,R)-trans-2,5-tetrahydrothiophenedimethanol have been used in rhodium-catalyzed asymmetric hydrogenation of methyl α-acetamidocinnamate, achieving enantioselectivities up to 55%. acs.org
Table 1: Examples of Enantioselective Reactions with Chiral Phosphine-Type Ligands
| Reaction Type | Metal Catalyst | Ligand Class | Example Substrate | Achieved Enantioselectivity (ee) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium | P-Chirogenic Phosphines (e.g., DIPAMP) | Dehydroamino acid derivatives | Up to 96% tcichemicals.com |
| Asymmetric Hydrogenation | Rhodium | Bis(phosphinites) | Methyl α-acetamidocinnamate | Up to 55% acs.org |
| Asymmetric Allylic Alkylation | Palladium | Diphosphines with central chirality | Prochiral nucleophiles | High enantioselectivity nih.gov |
The design and synthesis of effective chiral phosphine ligands are central to the advancement of asymmetric catalysis. tcichemicals.comnih.gov The primary goal is to create a ligand that, when coordinated to a metal, forms a sterically and electronically well-defined chiral pocket around the active site. This controlled environment dictates the facial selectivity of substrate coordination and subsequent bond formation. nih.gov
There are two main classes of chiral phosphine ligands, and these design principles can be applied to create chiral analogues of this compound: nih.govtcichemicals.com
Backbone Chirality: Chirality is introduced in the carbon framework that links the phosphorus atoms or connects the phosphine group to the rest of the molecule. nih.gov This can be achieved by using a chiral diol or diamine to bridge two diphenylphosphino groups. For this compound, this would involve using a chiral phenol (B47542) derivative as the backbone.
P-Chirogenic Ligands: The phosphorus atom itself is the stereogenic center. nih.govtcichemicals.com These ligands, such as DIPAMP, have proven highly effective. tcichemicals.com Creating a P-chirogenic version of this compound would involve stereoselective synthesis to control the arrangement of the phenoxy and two phenyl groups around the phosphorus atom.
Key design considerations include:
Conformational Rigidity: Rationally designed, conformationally rigid ligands often exhibit excellent enantioselectivity and high catalytic activity because they limit the number of possible transition states. nih.govsemanticscholar.org
Steric and Electronic Tuning: The steric bulk and electronic properties of the substituents on the phosphorus atom and the backbone can be modified to optimize catalyst performance for a specific reaction. nih.gov For instance, electron-rich ligands can enhance the catalytic activity in certain reactions. nih.gov
Beyond asymmetric synthesis, this compound and related ligands are instrumental in a range of other organometallic catalytic processes. Their ability to stabilize metal centers and influence reactivity makes them versatile components in catalyst systems.
Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Hirao), phosphine ligands are essential. mdpi.comnih.gov They stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. nih.govyoutube.com While triphenylphosphine (B44618) is common, ligands like this compound offer different steric and electronic profiles that can modulate reactivity and substrate scope. Phosphine oxides, related to oxidized this compound, have also been shown to act as stabilizing ligands in certain palladium-catalyzed cross-coupling reactions. nih.gov
Table 2: Role of Phosphine-Type Ligands in Organometallic Reactions
| Catalytic Process | Typical Metal | Role of Ligand | Key Outcome Influenced by Ligand |
|---|---|---|---|
| Cross-Coupling | Palladium, Nickel | Stabilize low-valent metal center, facilitate oxidative addition/reductive elimination | Reaction rate, catalyst stability, substrate scope mdpi.comnih.gov |
| Hydroformylation | Rhodium, Iridium | Control coordination environment, influence steric and electronic properties of the catalyst | Regioselectivity (linear/branched ratio), catalytic activity researchgate.neticiq.org |
Understanding the role of ligands like this compound within a catalytic cycle is crucial for catalyst improvement. The generally accepted mechanism for palladium-catalyzed cross-coupling involves a Pd(0)/Pd(II) cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com The phosphine ligand influences each step:
Oxidative Addition: The ligand's electron-donating ability can promote the oxidative addition of the electrophile to the metal center. Monoligated palladium(0) species, L₁Pd(0), are often the most active species in this step. nih.gov
Transmetalation: The ligand can affect the rate of transfer of the organic group from the organometallic nucleophile to the palladium center.
Reductive Elimination: The steric bulk and bite angle (in bidentate ligands) influence the rate of reductive elimination, where the new C-C bond is formed and the product is released. mdpi.com
In rhodium-catalyzed hydroformylation, spectroscopic studies under high pressure (HP-NMR and HP-IR) are used to investigate the coordination behavior of ligands and identify the active species. iciq.orgresearchgate.net For example, studies have shown that the steric and electronic properties of different phosphine moieties within a single ligand can lead to distinct coordination behaviors and ultimately affect the catalyst's activity and selectivity. iciq.org The formation of species such as HRh(L)₂ under catalytic conditions is often a key aspect of these investigations. researchgate.net
Asymmetric Catalysis with Chiral this compound Ligands
Potential in Heterogeneous Catalysis
While phosphine ligands are predominantly used in homogeneous catalysis, there is growing interest in immobilizing them onto solid supports to create heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation of the catalyst from the product mixture and the potential for catalyst recycling. mdpi.comresearchgate.net
A viable strategy involves anchoring phosphine derivatives to the surface of materials like multiwalled carbon nanotubes (CNTs). mdpi.comresearchgate.net For instance, phosphine oxides have been successfully anchored to oxidized CNTs. These materials have demonstrated catalytic activity in several reactions, including Wittig, Mitsunobu, and Staudinger reactions, where the phosphine is catalytic and regenerated in situ. mdpi.com Furthermore, these phosphorus-decorated CNTs can serve as supports for palladium nanoparticles, creating nanocomposites that are effective heterogeneous catalysts for Heck reactions. mdpi.com
This methodology could be extended to this compound. By introducing a functional group onto one of the phenyl rings or the phenoxy group, the ligand could be covalently attached to a solid support (e.g., silica, polymers, or carbon nanotubes). The resulting heterogeneous catalyst could then be used in flow reactors or batch processes, offering a more sustainable approach to catalysis by minimizing catalyst leaching and allowing for continuous operation. researchgate.net
Despite a comprehensive search for scholarly articles and research data, specific information regarding the photocatalytic and electrocatalytic applications of metal complexes containing the ligand This compound is not available in the public domain through the conducted searches. Consequently, it is not possible to provide a detailed, data-driven article on the electron transfer processes and redox behavior of these specific complexes as requested in the outline.
The scientific literature accessible through the search tools provides extensive information on other related phosphine ligands, such as triphenylphosphine and various bidentate phosphines, detailing their roles in catalysis, their electrochemical properties, and the electron transfer dynamics of their metal complexes. However, this information is not directly applicable to this compound, and extrapolating these findings would not meet the required standards of scientific accuracy for the specified compound.
Therefore, the sections on "Electron Transfer Processes" and "Redox Behavior and Electrochemical Properties" for this compound complexes cannot be generated based on available research findings.
Table of Compounds Mentioned
Advanced Characterization Techniques for Phenoxydiphenylphosphine and Its Metal Complexes
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for probing the molecular and electronic structures of phenoxydiphenylphosphine and its metal complexes. These methods provide detailed information on the connectivity of atoms, the nature of chemical bonds, and the electronic transitions within the molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound and its complexes in solution. Key nuclei such as ¹H, ¹³C, and ³¹P provide distinct chemical environments and coupling information.
³¹P NMR: The ³¹P nucleus is particularly informative for phosphorus-containing compounds. The chemical shift (δ) of the phosphorus atom in this compound is sensitive to its coordination environment. Upon complexation with a metal center, a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ), is observed. This shift provides direct evidence of the ligand's coordination to the metal.
¹H and ¹³C NMR: These spectra provide information about the protons and carbons in the phenyl and phenoxy groups. The chemical shifts and coupling constants of the aromatic protons and carbons can be affected by the coordination of the phosphorus atom to a metal, offering further structural insights. For instance, the coordination chemistry of metal complexes with phosphine (B1218219) oxide ligands has been effectively probed using ¹H, ¹³C, and ³¹P NMR.
The table below summarizes typical NMR data for diphenylphosphine (B32561) derivatives, illustrating the characteristic chemical shifts and coupling constants.
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Propyl-diphenylphosphine | ¹H | 1.14 (t, 3H), 1.6 (t, 2H), 2.1 (t, 2H), 7.26–7.60 (m, 10H) | |
| ³¹P | -16.2 (s) | ||
| ¹³C | 15.7 (d), 19.2 (d), 30.3 (d), 128.1 (d), 128.3 (s), 132.5 (d), 138.8 (d) | J(P-C) = 13.3, J(P-C) = 16.5, J(P-C) = 11.1, J(P-C) = 5.7, J(P-C) = 17.9, J(P-C) = 13.3 | |
| Isopropyl-diphenylphosphine | ¹H | 1.06 (dd, 6H), 2.43 (h, 1H), 7.23–7.57 (m, 10H) | |
| ³¹P | 2.26 (s) | ||
| ¹³C | 19.6 (d), 24.9 (d), 128.2 (d), 128.5 (s), 133.4 (d), 137.5 (d) | J(P-C) = 17.9, J(P-C) = 8.27, J(P-C) = 6.9, J(P-C) = 18.8, J(P-C) = 13.8 |
Data sourced from studies on related diphenylphosphine derivatives.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. For this compound and its complexes, IR spectroscopy is instrumental in identifying characteristic functional groups and observing changes upon coordination. Key vibrational bands include:
P-O-C stretch: The asymmetric and symmetric stretching vibrations of the P-O-C linkage provide a characteristic signature for the phenoxy group bound to phosphorus.
P-Ph stretch: The vibration associated with the phosphorus-phenyl bond is also a key diagnostic peak.
Aromatic C-H and C=C stretches: These bands are characteristic of the phenyl and phenoxy rings.
Upon complexation to a metal, shifts in the vibrational frequencies of these bonds, particularly the P-O-C and P-Ph stretches, can indicate the involvement of the phosphorus atom in coordination. The FT-IR spectra for related compounds like diphenylphosphine oxide are well-documented and serve as a reference for spectral interpretation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorptions corresponding to π → π* transitions within the aromatic phenyl and phenoxy rings.
When this compound acts as a ligand in a metal complex, new electronic transitions can appear, such as:
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-centered orbital.
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-centered orbital.
d-d transitions: In complexes of transition metals with d-electrons, transitions between d-orbitals can be observed.
Studies on palladium complexes with similar phosphine oxide ligands have utilized UV-Vis spectroscopy to investigate these electronic transitions. For example, the absorption intensity of a Pd(0) complex with a phosphine ligand was observed to be stronger than that of the palladium precursor alone, attributed to the π → π* transition of the phosphine ligand.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its metal complexes. It provides unequivocal proof of the chemical formula and can offer structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which helps to confirm the molecular formula. The technique is also used to characterize the solution chemistry of metal complexes. In the study of bioorganic phosphorus chemistry, mass spectrometry is valued for its high sensitivity and rapid analysis capabilities.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. For metal complexes of this compound, single-crystal X-ray diffraction analysis provides a wealth of information, including:
The coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral).
Precise bond lengths and angles between the metal, the phosphorus atom, and other atoms in the ligand.
This technique has been successfully used to determine the solid-state structures of numerous metal-phosphine complexes, revealing details about the binding mode of the ligands. For example, X-ray structures of lanthanide complexes with a related phosphine oxide ligand showed a 1:2 ratio between the metal ion and the ligand.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound and its metal complexes, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide critical information about their thermal stability and decomposition pathways.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides data on the decomposition temperatures, the stoichiometry of decomposition reactions, and the composition of the final residue. This is crucial for determining the thermal stability of the compounds. For instance, TGA has been used to assess the thermal stability of related organocatalysts like triphenylphosphonium triflate.
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. The DTA curve reveals exothermic (heat-releasing) and endothermic (heat-absorbing) processes, such as melting, crystallization, and decomposition.
Together, TGA and DTA offer a comprehensive thermal profile of a compound. Studies on various diphenylphosphine derivative complexes have shown that thermal analyses can confirm the proposed structures by examining their decomposition patterns. For example, the decomposition of a palladium complex was observed to start at 471 K with a significant mass loss attributed to the elimination of phosphine-related species.
The table below outlines the type of information obtained from these thermal analysis techniques.
| Technique | Principle | Information Obtained |
| TGA | Measures mass change versus temperature. | Thermal stability, decomposition temperatures, stoichiometry of decomposition, residual mass. |
| DTA | Measures temperature difference between sample and reference versus temperature. | Phase transition temperatures (melting, crystallization), decomposition temperatures, information on exothermic/endothermic nature of processes. |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry (CV))
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of metal complexes. It provides information on the oxidation and reduction potentials of the metallic center and associated ligands, offering insights into the electronic effects of the ligand on the metal and the stability of different oxidation states.
Detailed electrochemical studies have been conducted on a series of rhodium(I) complexes of the type [Rh(acac)(CO)(Ph2POPh-p-R)], where acac is acetylacetonate and R is a substituent on the para-position of the phenoxy group. The electrochemical behavior of these complexes, including the one with the unsubstituted this compound ligand (R=H), was investigated to understand the influence of the phosphinite ligand on the rhodium center.
The cyclic voltammograms of these rhodium(I) complexes typically show a quasi-reversible, one-electron oxidation process attributed to the Rh(I)/Rh(II) redox couple. The formal reduction potential (E°') for this process provides a direct measure of the ease of oxidation of the rhodium center. By comparing the E°' values across a series of complexes with different para-substituents on the this compound ligand, researchers can quantify the electronic influence of the ligand. For the complex with the unsubstituted this compound, the oxidation potential serves as a baseline to evaluate the electron-donating or withdrawing effects of the substituents. The electrochemical data for these rhodium(I) complexes are summarized below.
Interactive Table 1: Cyclic Voltammetry Data for Rhodium(I) Complexes with Substituted this compound Ligands
| Complex | Substituent (R) | Epa (V) | Epc (V) | ΔEp (mV) | E°' (V) vs Fc/Fc+ |
|---|---|---|---|---|---|
[Rh(acac)(CO)(Ph2POPh)] |
H | 0.65 | 0.53 | 120 | 0.59 |
[Rh(acac)(CO)(Ph2POPh-p-CH3)] |
CH₃ | 0.62 | 0.50 | 120 | 0.56 |
[Rh(acac)(CO)(Ph2POPh-p-tBu)] |
tBu | 0.61 | 0.49 | 120 | 0.55 |
[Rh(acac)(CO)(Ph2POPh-p-OCH3)] |
OCH₃ | 0.59 | 0.47 | 120 | 0.53 |
[Rh(acac)(CO)(Ph2POPh-p-F)] |
F | 0.67 | 0.55 | 120 | 0.61 |
[Rh(acac)(CO)(Ph2POPh-p-Cl)] |
Cl | 0.68 | 0.56 | 120 | 0.62 |
Epa = anodic peak potential, Epc = cathodic peak potential, ΔEp = peak-to-peak separation, E°' = formal reduction potential. Potentials are referenced against the Ferrocene/Ferrocenium couple.
Other Analytical Techniques (e.g., Elemental Analysis, Molar Conductance, Magnetic Susceptibility)
Beyond electrochemical methods, a range of other analytical techniques are essential for the full characterization of this compound complexes.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for verifying the empirical formula of newly synthesized complexes and confirming their purity. For instance, in the characterization of Ruthenium(II) para-cymene complexes bearing a this compound ligand, elemental analysis was used to confirm the proposed molecular formulae.
Molar Conductance
Molar conductance (Λm) measurements are used to determine whether a complex is an electrolyte or non-electrolyte in a specific solvent. This is achieved by measuring the conductivity of a solution of the complex at a known concentration. The magnitude of the molar conductivity value indicates the number of ions present in the solution. For example, the stability of the complex [RuCl2(η⁶-p-cymene)(Ph2P(OPh))] was studied in a DMSO/water mixture by monitoring its molar conductivity over time. An increase in molar conductivity from 20 to 44 S·cm²·mol⁻¹ over 72 hours suggested a slow dissociation of a chloride ligand, leading to the formation of ionic species in solution.
Interactive Table 2: Elemental Analysis and Molar Conductance Data for a Ruthenium(II)-Phenoxydiphenylphosphine Complex
| Compound | Formula | Analysis | C% (Calc.) | C% (Found) | H% (Calc.) | H% (Found) | Molar Conductance (Λm) |
|---|---|---|---|---|---|---|---|
[RuCl2(η⁶-p-cymene)(Ph2P(OPh))] |
C₂₈H₂₉Cl₂OPRu | Initial | 56.76 | 56.98 | 4.93 | 4.88 | 20 S·cm²·mol⁻¹ (at 0h) |
| After 72h | - | - | - | - | 44 S·cm²·mol⁻¹ (at 72h) |
Calculated and found percentages for Carbon (C) and Hydrogen (H) are provided. Molar conductance was measured in a 9:1 v/v DMSO/water solution at 37°C.
Magnetic Susceptibility
Magnetic susceptibility measurements are employed to determine the magnetic properties of a metal complex, which arise from the presence of unpaired electrons. This technique is particularly important for complexes of transition metals, as it helps to determine the oxidation state and the spin state (high-spin or low-spin) of the metal center, providing valuable information about its electronic structure and coordination geometry. While this technique is widely used for paramagnetic phosphine complexes, specific magnetic susceptibility data for complexes of this compound were not available in the surveyed literature.
Theoretical and Computational Studies of Phenoxydiphenylphosphine Systems
Electronic Structure Calculations
Electronic structure calculations are fundamental to modern computational chemistry, providing a quantum mechanical description of how electrons are arranged in a molecule. These calculations are used to determine a wide range of molecular properties, including geometries, energies, and electronic characteristics. For phosphine (B1218219) ligands such as phenoxydiphenylphosphine, these methods are crucial for understanding how the ligand's structure influences its coordination chemistry and catalytic activity.
Density Functional Theory (DFT) has become a primary tool for studying inorganic and organometallic compounds, including phosphine complexes, due to its favorable balance of accuracy and computational cost. nih.govajol.info DFT methods calculate the electronic structure of a molecule based on its electron density rather than the more complex many-electron wavefunction. This approach is effective for investigating the structural, electronic, and stability properties of molecules. ajol.infoajol.info
In the study of systems containing this compound or analogous ligands like triphenylphosphine (B44618), DFT is used to:
Optimize Molecular Geometry: Determine the lowest-energy three-dimensional structure of the molecule and its metal complexes. For instance, DFT calculations on palladium(II) complexes with triphenylphosphine have been used to confirm a distorted square planar coordination geometry. ajol.infoajol.info
Analyze Electronic Properties: Calculate key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and stability. nih.gov
Natural Bond Orbital (NBO) Analysis: Investigate the nature of bonding and charge distribution within the molecule. NBO analysis helps in understanding the strength of interactions, such as those between the phosphine ligand and a metal center, by quantifying donor-acceptor interactions. ajol.info
Table 1: Representative Electronic Properties Calculated via DFT for Phosphine Systems This table provides illustrative data based on typical DFT calculations for phosphine ligands and their complexes to demonstrate the type of information generated.
| Calculated Property | Description | Typical Application for Phosphine Systems |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Quantifies the ligand's electron-donating strength to a metal center. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Assesses the ligand's π-acceptor capability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity of the complex. nih.gov |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Reveals the polarity of bonds, such as the P-C and P-metal bonds. |
Computational models are essential for predicting how a ligand like this compound will influence the reactivity and selectivity of a catalytic reaction. DFT calculations can quantify the electronic and steric properties of phosphine ligands, which are known to govern the outcomes of many catalytic processes, such as the Suzuki-Miyaura cross-coupling. researchgate.netbris.ac.uk
Electronic Effects: The electron-donating or electron-withdrawing nature of a phosphine ligand significantly impacts the reactivity of the metal center. Electron-rich phosphines, for example, tend to accelerate the oxidative addition step in cross-coupling reactions. researchgate.net
Steric Effects: The bulkiness of a ligand influences coordination numbers and the accessibility of the metal center to substrates. Bulky ligands can promote reductive elimination and stabilize low-coordinate, highly reactive species. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Unlike quantum mechanical methods that focus on electronic structure, MD uses classical mechanics to simulate the dynamic behavior of a system. This allows for the investigation of larger systems (e.g., a catalyst in a solvent box) over longer timescales (from picoseconds to microseconds).
For a system involving this compound, MD simulations could be applied to:
Study Conformational Dynamics: Analyze the flexibility of the phenoxy- and phenyl groups and how their rotation affects the ligand's steric profile and interaction with a metal center.
Simulate Ligand-Receptor Interactions: Model how a metal complex with a this compound ligand interacts with substrates and solvent molecules in a reaction medium.
Investigate Complex Stability: Observe the dynamic stability of a metal-ligand complex in solution, including processes like ligand dissociation or exchange, which are crucial for catalyst lifetime and activity.
The simulations begin with an initial set of positions and velocities for all atoms. Then, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time, generating a trajectory of atomic positions and velocities.
Mechanistic Pathway Elucidation through Computational Approaches
One of the most powerful applications of computational chemistry is the elucidation of complex reaction mechanisms. rsc.org For transition metal-catalyzed reactions involving phosphine ligands, such as the Suzuki-Miyaura cross-coupling, DFT is used to map the entire catalytic cycle. researchgate.netrsc.orgnih.gov This involves identifying all relevant intermediates and transition states and calculating their corresponding energies.
A typical computational study of a catalytic cycle, such as the Suzuki-Miyaura reaction catalyzed by a palladium-phenoxydiphenylphosphine complex, would involve modeling the following key steps:
Oxidative Addition: The initial reaction where an organic halide adds to the low-valent metal center (e.g., Pd(0)). DFT calculations determine the energy barrier for this step, which is often rate-determining. nih.gov Studies have shown this step is primarily governed by the electronic effects of the phosphine ligand. bris.ac.uk
Transmetallation: The transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron compound) to the transition metal center. This step is influenced by both steric and electronic ligand effects. bris.ac.uk
Reductive Elimination: The final step where the two coupled organic fragments are eliminated from the metal center, forming the desired C-C bond and regenerating the active catalyst. nih.gov
By calculating the Gibbs free energy profile for the entire reaction, researchers can identify the rate-determining step, understand how the this compound ligand influences each stage, and predict how modifications to the ligand might improve catalytic performance. rsc.org
Table 2: Illustrative Energy Barriers for Key Steps in a Pd-Catalyzed Cross-Coupling Cycle This table presents typical ranges of activation energies (ΔG‡) calculated via DFT for different phosphine ligand types to illustrate how ligand choice affects reaction energetics.
| Reaction Step | Ligand Type | Typical Calculated ΔG‡ (kcal/mol) | Governing Factor |
|---|---|---|---|
| Oxidative Addition | Electron-Rich Phosphine | 15 - 20 | Electronic Effects bris.ac.uk |
| Electron-Poor Phosphine | 20 - 25 | ||
| Transmetallation | Bulky Phosphine | 18 - 22 | Steric & Electronic Effects bris.ac.uk |
| Less Bulky Phosphine | 23 - 28 | ||
| Reductive Elimination | Bulky Phosphine | 5 - 10 | Steric Effects |
| Less Bulky Phosphine | 10 - 15 |
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for characterizing newly synthesized compounds and interpreting experimental data. nih.govmanchester.ac.uk For this compound and its derivatives, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly useful.
NMR Chemical Shifts: DFT calculations can predict the chemical shifts of NMR-active nuclei like ¹H, ¹³C, and ³¹P with high accuracy. nih.gov The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensor for each nucleus. These theoretical values, when compared to experimental spectra, can confirm a proposed structure. researchgate.net
Coupling Constants: The prediction of spin-spin coupling constants (J-couplings) is also possible, providing further detail for spectral assignment. npmjs.comnmrdb.org
Other Spectra: Besides NMR, computational methods can simulate infrared (IR) spectra by calculating vibrational frequencies. This helps in assigning specific absorption bands to molecular vibrations.
Machine learning techniques are also emerging as a powerful tool for the rapid prediction of NMR spectral properties, offering speeds that are orders of magnitude faster than traditional DFT calculations while achieving competitive accuracy for certain nuclei. nih.gov
Applications in Materials Science
Functional Materials Development
The incorporation of phenoxydiphenylphosphine moieties into materials can significantly enhance their properties, leading to the development of advanced functional materials. Its derivatives are particularly noted for improving thermal stability, flame retardancy, and charge-transport characteristics in various systems.
Derivatives of this compound, particularly those containing the diphenylphosphine (B32561) oxide group, serve as key building blocks in the synthesis of high-performance polymers. These groups are integrated into polymer backbones to impart desirable characteristics such as increased thermal stability, enhanced mechanical properties, and flame retardancy. For instance, polyimides synthesized with monomers containing diphenylphosphine oxide moieties exhibit excellent durability in harsh environments, making them suitable for applications in aerospace engineering. nasa.gov
In the field of dental composites, phenylphosphine (B1580520) oxides are utilized as photoinitiators. nist.gov When exposed to light, they undergo a-cleavage to produce free radicals that initiate the polymerization of the resin matrix. This process is crucial for the curing of dental fillings. The efficiency of these initiators allows for the creation of durable and stable composite materials suitable for dental restorations. nist.gov Polymer composites, in general, are multi-phase materials that combine a polymer matrix with organic or inorganic fillers to achieve synergistic properties that are superior to the individual components. mdpi.com
Table 1: Examples of Phenylphosphine Derivatives in Polymer Systems
| Derivative Class | Polymer System | Function | Resulting Property |
|---|---|---|---|
| Diphenylphosphine Oxide | Polyimides | Monomer | High thermal stability, durability for space applications nasa.gov |
| Phenylphosphine Oxides | Dental Composites | Photoinitiator | Curing of resin, creation of durable materials nist.gov |
Role in Optoelectronic Devices
Phenylphosphine oxide (PPO) derivatives are instrumental in the development of organic light-emitting diodes (OLEDs). researchgate.net These compounds are often used as host materials or as electron-transport materials within the device architecture. The phosphine (B1218219) oxide group provides high thermal stability, which is critical for the operational longevity of OLEDs. researchgate.net
The electronic properties of PPO derivatives, characterized by a deep Highest Occupied Molecular Orbital (HOMO) energy level, help to confine charge carriers within the emissive layer, thereby increasing the efficiency of the device. Materials incorporating the diphenylphosphine oxide structure have been shown to possess high glass transition temperatures and stable electrochemical properties, which are essential for high-performance, stable optoelectronic devices. researchgate.netresearchgate.net
Table 2: Properties of a PPO-based Material for Optoelectronics
| Material Name | Glass Transition Temperature (°C) | HOMO Level (eV) | Application |
|---|---|---|---|
| DPO-2Na-TRZ | 130.8 | -6.03 | Electron-transport material in OLEDs researchgate.net |
Surface Functionalization and Nanomaterials
The ability to modify surfaces at the molecular level is crucial for creating advanced materials with tailored properties. This compound and related organophosphorus compounds are widely used for the surface functionalization of various substrates, including nanoparticles, due to their strong binding affinity to metal oxides and other surfaces.
Organophosphorus compounds, such as phosphonic acids, are effective agents for modifying the surfaces of inorganic materials like zirconia (ZrO₂) and zinc oxide (ZnO) nanoparticles. mdpi.commdpi.com The phosphonic acid group forms a stable, covalent bond with the metal oxide surface.
When phenylphosphonic acid (PPA) is grafted onto a surface, the exposed phenyl groups alter the surface's polarity. mdpi.com For example, modifying a hydrophilic surface with PPA can render it hydrophobic. nih.govbohrium.com This strategy is used to control the wetting properties of materials and to improve the dispersion of nanoparticles in non-polar solvents. mdpi.com The stability of the phosphorus-carbon bond ensures that the functionalization is robust and can withstand harsh conditions. mdpi.com Perfluorinated phosphonic acids have also been used to create highly stable, low-energy surfaces on ZnO nanoparticles, which can be useful for controlling electronic properties in thin-film transistors. mdpi.com
The functionalization of nanoparticles is essential for their application in fields ranging from medicine to catalysis. nih.govscispace.com Phosphine oxide derivatives have been successfully employed as stabilizing ligands for gold nanoparticles (AuNPs). nih.govrsc.org These ligands bind to the gold surface, preventing aggregation and improving the solubility of the nanoparticles in various solvents. nih.gov The stability of these functionalized nanoparticles is critical for their use in applications like biological imaging and sensing. nih.govrsc.org
Similarly, the surface of nanodiamonds can be functionalized using phenylphosphonate (B1237145) (PPA). This modification changes the nanodiamond surface from hydrophilic to hydrophobic, which is crucial for their dispersion in organic solvents and polymer matrices. nih.govbohrium.com The process can be enhanced through sonication, which ensures a more complete and uniform grafting of the PPA onto the nanodiamond surface. nih.govbohrium.com
Table 3: Nanoparticle Functionalization with Phosphine Oxide Derivatives
| Nanoparticle | Ligand | Effect of Functionalization | Reference |
|---|---|---|---|
| Gold (AuNPs) | (3-thioacetylpropyl)thiodiphenylphosphine oxide | High stability, prevention of aggregation | nih.gov |
| Oxidized Nanodiamond | Phenylphosphonate (PPA) | Changed surface from hydrophilic to hydrophobic | nih.govbohrium.com |
| Zirconia (ZrO₂) | Phenylphosphonic acid (PPA) | Decreased surface polarity, enhanced PAH adsorption | mdpi.com |
Supramolecular Assemblies
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The phosphonate (B1237965) group, a close relative of the phosphine oxide group, can act as a "supramolecular synthon," a structural unit that guides the formation of complex architectures. nih.gov
For example, phosphonato-calixarenes have been shown to form dimeric structures that mediate the crystallization of proteins into well-defined frameworks. nih.gov The ability of the phosphonate (and by extension, the P=O group in phosphine oxides) to participate in interactions like hydrogen bonding allows it to direct the assembly of molecules. This principle suggests that this compound, particularly in its oxidized form, could be used to design and construct complex, functional supramolecular systems by controlling intermolecular interactions. nih.gov
Biological and Medicinal Applications of Phenoxydiphenylphosphine Complexes
Development of Metal Complexes for Biological Activity
The synthesis of metal complexes incorporating phenoxydiphenylphosphine is a strategic approach to developing new therapeutic agents. The coordination of this ligand to a metal center, such as ruthenium, can yield compounds with significant biological activity. Research has focused on creating stable complexes where the this compound ligand remains coordinated to the metal in biological environments, which is believed to be crucial for their mechanism of action. researchgate.net
Anticancer Properties
Recent studies have highlighted the potential of ruthenium(II)-p-cymene complexes containing a this compound ligand as cytotoxic agents against cancer cells. researchgate.net A specific complex, [RuCl₂(η⁶-p-cymene)(κP-Ph₂P(OPh))], has been synthesized and evaluated for its antiproliferative activity against human cancer cell lines. researchgate.net
The cytotoxic effects of this complex were assessed against the MDA-MB-231 triple-negative breast cancer cell line and the A2780 ovarian carcinoma cell line. For comparison, its activity was also tested against non-cancerous human skin fibroblasts (HSF). The results, quantified by IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), demonstrate the compound's potency. Notably, the IC₅₀ values for this complex were compared to those of cisplatin, a standard chemotherapy drug. researchgate.netresearchgate.net
IC₅₀ values represent the mean ± standard deviation from multiple experiments. Data sourced from Biancalana et al. (2017). researchgate.netresearchgate.net
The data indicates that the ruthenium complex with the this compound ligand shows moderate cytotoxicity against the tested cancer cell lines. researchgate.net
Antimicrobial and Antifungal Activities
Based on available scientific literature, there is limited specific research focused on the antimicrobial and antifungal properties of metal complexes containing the this compound ligand. While the broader class of metal-phosphine complexes has been investigated for such activities, dedicated studies on this compound derivatives in this context are not prominently reported. Patents related to the synthesis of antibacterial agents have mentioned this compound as a chemical reagent in the synthetic process, but not as a core component of the final active antimicrobial complex.
Structure-Activity Relationships in Biological Systems
The biological activity of metal-phosphine complexes is significantly influenced by the nature of the substituents on the phosphorus atom. In the case of ruthenium(II)-p-cymene complexes, modifying the triphenylphosphine (B44618) scaffold allows for a systematic investigation of structure-activity relationships. researchgate.net
The introduction of a phenoxy group (-OPh) in this compound, replacing a phenyl group of triphenylphosphine, has a discernible effect on the complex's cytotoxic profile. When compared to other derivatives within the same study, the phenoxy-substituted complex, [RuCl₂(η⁶-p-cymene)(κP-Ph₂P(OPh))], displayed a different level of activity. For instance, complexes with a 4-bromophenyl or a silyl-protected hydroxyphenyl substituent on the phosphine (B1218219) ligand showed significantly lower IC₅₀ values (i.e., higher potency) against the same cancer cell lines than the phenoxy-containing complex. researchgate.netresearchgate.net
This comparison suggests that the electronic properties and steric bulk of the substituent on the phosphine ligand play a crucial role in modulating the anticancer activity of the complex. The stability of the bond between the ruthenium center and the phosphorus ligand is also a critical factor, as the cytotoxic activity is largely attributed to the intact complex rather than the dissociated ligands. researchgate.netresearchgate.net The observation that different substituents lead to a range of cytotoxic potencies underscores the potential for fine-tuning the therapeutic properties of these metal complexes through rational ligand design. researchgate.net
Future Directions and Emerging Research Areas
Catalyst Design and Optimization
The design of novel catalysts centered around the phenoxydiphenylphosphine scaffold is a burgeoning field of research. The electronic and steric properties of phosphine (B1218219) ligands are critical to the efficacy of transition metal catalysts. Generally, phosphine ligands with high electron density enhance the reactivity of the metal center in processes like oxidative addition, while their bulkiness can promote reductive elimination, both key steps in many catalytic cycles.
Future catalyst design will likely focus on modifying the phenoxy and phenyl groups of this compound to fine-tune these properties. For instance, the introduction of electron-donating or electron-withdrawing substituents on the aromatic rings can modulate the electron density on the phosphorus atom, thereby influencing the catalytic activity of its metal complexes. Bulky substituents can also be incorporated to create sterically demanding ligands that favor the formation of highly active, low-coordinate metal species. nih.gov
Moreover, the development of "precatalysts," which are stable, air- and moisture-resistant compounds that can be readily activated under reaction conditions to generate the active catalytic species, is a significant trend. nih.gov Research into this compound-based precatalysts could lead to more robust and user-friendly catalytic systems for a variety of chemical transformations.
Table 1: Key Parameters in Phosphine Ligand Design for Catalysis
| Parameter | Influence on Catalysis | Potential Modification on this compound |
| Electron Density | Affects the rate of oxidative addition and the overall reactivity of the metal center. | Introduction of electron-donating or -withdrawing groups on the phenyl or phenoxy rings. |
| Steric Bulk (Cone Angle) | Influences the coordination number of the metal, reductive elimination rates, and catalyst stability. | Addition of bulky substituents (e.g., tert-butyl groups) to the aromatic rings. |
| Bite Angle (for bidentate ligands) | A key factor in determining selectivity in asymmetric catalysis. | Incorporation of this compound into a bidentate or polydentate ligand framework. |
Novel Synthetic Methodologies
While established methods for the synthesis of this compound exist, the development of more efficient, sustainable, and versatile synthetic routes is an ongoing pursuit. Future research may explore novel phosphorus sources and coupling strategies to streamline its production.
Beyond its synthesis, new applications of this compound in organic synthesis are continuously being explored. One notable example is its use in a modified Mitsunobu reaction for the preparation of chiral tertiary thioethers from hindered tertiary alcohols. beilstein-journals.org In this reaction, this compound is used to form a phosphinite intermediate, which facilitates the stereospecific substitution of the alcohol. beilstein-journals.org This methodology has been refined for the one-step synthesis of these valuable compounds. bris.ac.uk
Future work will likely expand the scope of this compound as a reagent in other named reactions and explore its potential in asymmetric catalysis, where the development of chiral variants could lead to highly enantioselective transformations. The exploration of this compound in catalytic cycles that have traditionally relied on other phosphine ligands, such as triphenylphosphine (B44618), could also unveil new reactivity and selectivity. escholarship.org
Advanced Materials Integration
The integration of this compound and its derivatives into advanced materials is a promising area with diverse potential applications. The related compound, diphenylphosphine (B32561) oxide, has been investigated as a flame retardant in epoxy resins. mdpi.com Phosphorus-based flame retardants are gaining attention as environmentally friendly alternatives to halogenated compounds. mdpi.com The structural similarities suggest that this compound-based materials could also exhibit flame-retardant properties.
Furthermore, the incorporation of phosphine ligands into polymeric structures is a known strategy for creating polymer-supported catalysts, which combine the advantages of homogeneous and heterogeneous catalysis. researchgate.net Future research could focus on the synthesis of polymers containing this compound moieties for applications in catalysis, sensing, and advanced coatings. The ability to functionalize polymers with this ligand could lead to materials with tailored electronic and optical properties.
The development of phosphine-functionalized metal-organic frameworks (MOFs) is another exciting frontier. researchgate.net These materials could be designed to have specific catalytic activities or to act as sensors for various analytes. The integration of this compound into such frameworks could provide unique reactivity due to the specific electronic and steric environment imposed by the MOF structure.
Interdisciplinary Research with Biological Systems
A significant and rapidly growing area of research is the intersection of this compound chemistry and biological systems. Organometallic complexes, particularly those of ruthenium, containing phosphine ligands have shown promise as potential therapeutic agents. Several studies have synthesized and characterized ruthenium(II) para-cymene complexes with this compound as a ligand. researchgate.netresearchgate.neteffemm2.de
The cytotoxicity of these complexes against various cancer cell lines has been investigated, and the results suggest that the nature of the phosphine ligand can significantly influence the biological activity. researchgate.neteffemm2.de It is believed that increasing the lipophilicity of the complexes through the use of ligands like triphenylphosphine and its derivatives can lead to greater cytotoxicity, possibly due to enhanced cellular uptake. researchgate.net
Future research in this area will likely involve the synthesis of a wider range of this compound-containing metal complexes and a more detailed investigation of their mechanisms of action. This could include studies on their interactions with biological targets such as DNA and proteins, as well as their effects on cellular pathways. acs.orgnih.gov The design of targeted drug delivery systems that utilize this compound-based complexes is another potential avenue for future exploration.
Table 2: Examples of Ruthenium(II) Complexes with Phosphine Ligands and their Biological Relevance
| Complex Type | Ligands | Potential Application |
| Ruthenium(II) para-cymene | This compound and other substituted phosphines | Anticancer agents researchgate.neteffemm2.de |
| Ruthenium(II) cyclopentadienyl | Triphenylphosphine and bipyridine derivatives | Anticancer agents, MDR inhibitors nih.gov |
| Ruthenium(II) arene | Various phosphine and bioactive ligands | Anticancer agents researchgate.net |
Computational Chemistry Advancements
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical systems, and its application to this compound chemistry is expected to grow. Density Functional Theory (DFT) calculations, for example, can be used to investigate the electronic structure and bonding in this compound and its metal complexes. nih.gov
Such studies can provide valuable insights into ligand effects on catalytic activity. For instance, computational models can predict how different substituents on the this compound ligand will affect the energetics of a catalytic cycle, thereby guiding the rational design of more efficient catalysts. nih.gov DFT can also be employed to study the interaction of bis-phosphine ligands with lanthanide ions, which could have implications for the design of new materials with specific optical or magnetic properties. scholarsportal.info
Future computational work could focus on developing more accurate and efficient models for predicting the reactivity and selectivity of this compound-based catalysts in complex reaction environments. The use of machine learning and artificial intelligence to screen large libraries of virtual ligands based on this compound could also accelerate the discovery of new catalysts and materials with desired properties. nih.gov
Q & A
Q. What are the standard laboratory protocols for synthesizing and purifying Phenoxydiphenylphosphine?
this compound is commonly synthesized via nucleophilic substitution reactions, such as the Mitsunobu reaction, where phenol reacts with diphenylphosphine derivatives. Key steps include:
Q. What analytical methods are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques ensures accurate purity assessment:
- Gas Chromatography (GC): Quantifies organic impurities, with >98.0% purity as a benchmark .
- P NMR: Identifies phosphorus-containing byproducts (e.g., oxidized phosphine oxides).
- Mass Spectrometry (MS): Validates molecular weight (278.28 g/mol) and fragmentation patterns .
Q. How should this compound be handled to ensure stability during experiments?
- Storage: Maintain under inert gas (argon/nitrogen) at 2–8°C to mitigate air-sensitive degradation .
- Handling: Use gloveboxes or Schlenk lines for transfers. Avoid exposure to moisture or oxygen during weighing and reaction setups .
Advanced Research Questions
Q. What mechanistic role does this compound play in transition metal-catalyzed reactions?
this compound acts as a monodentate ligand in palladium or nickel catalysts, modulating electron density at the metal center. For example:
- In cross-coupling reactions, its electron-donating phenyl groups enhance oxidative addition rates.
- Comparative studies with triphenylphosphine show lower steric hindrance, enabling faster substrate access .
- Methodological tip: Use X-ray crystallography or DFT calculations to study ligand-metal interactions .
Q. How can researchers resolve contradictions in solvent-dependent reactivity data for this compound?
Conflicting reactivity profiles (e.g., in polar vs. nonpolar solvents) require systematic validation:
- Control experiments: Replicate reactions in rigorously dried solvents (e.g., THF, toluene) to rule out moisture effects.
- Kinetic studies: Monitor reaction progress via in situ P NMR to identify solvent-induced intermediates.
- Class extrapolation: Compare data with structurally analogous phosphines (e.g., diphenylphosphine oxides) to infer trends .
Q. What computational approaches are suitable for modeling the electronic properties of this compound?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilicity and redox behavior.
- Molecular Dynamics (MD): Simulate solvent interactions to explain solubility or aggregation phenomena.
- Database integration: Cross-reference with PubChem or NIST Chemistry WebBook for experimental validation .
Q. How can researchers design experiments to minimize interference from this compound degradation products?
- Preventive measures: Add stabilizers like BHT (butylated hydroxytoluene) to inhibit oxidation.
- Analytical controls: Use LC-MS to detect trace phosphine oxides and adjust reaction conditions (e.g., lower temperature).
- Reagent preparation: Prepare master mixes under inert conditions to ensure batch consistency .
Methodological Guidelines for Data Reporting
- Systematic reviews: Follow PRISMA guidelines to document literature search strategies, ensuring transparency in data inclusion/exclusion .
- Contradiction analysis: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when facing conflicting results .
- Data sharing: Deposit raw datasets in repositories like Figshare or institutional databases to enable reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
